Hydroformylation Regioselectivity: 4,7-Dihydro-1,3-dioxepine Delivers a Single Optically Active Aldehyde vs. Mixtures with 2,3-Dihydrofuran
In Rh-catalyzed asymmetric hydroformylation using chiral phosphine–phosphite ligands, 4,7-dihydro-1,3-dioxepine derivatives behave as symmetrical internal olefins and afford a single aldehyde product with 64–76% ee. In contrast, the related five-membered unsymmetrical heterocycle 2,3-dihydrofuran yields a mixture of regioisomeric aldehydes under identical conditions, complicating downstream purification [1]. This single-product regiochemical outcome is a direct consequence of the C₂-symmetry of the seven-membered dioxepine ring, which renders the two olefinic carbons equivalent.
| Evidence Dimension | Hydroformylation regioselectivity (number of aldehyde products formed) |
|---|---|
| Target Compound Data | Single aldehyde product (one regioisomer), 64–76% ee |
| Comparator Or Baseline | 2,3-Dihydrofuran: mixture of regioisomeric aldehydes |
| Quantified Difference | 1 product vs. ≥2 products (regioselectivity difference: single product vs. regioisomer mixture) |
| Conditions | Chiral phosphine–phosphite–Rh(I) catalyst, CO/H₂ pressure, J. Org. Chem. 1997 |
Why This Matters
For procurement supporting asymmetric synthesis programs, 4,7-dihydro-1,3-dioxepine eliminates the need for regioisomer separation, reducing purification costs and increasing isolated yield of the target chiral aldehyde.
- [1] T. Horiuchi, T. Ohta, E. Shirakawa, K. Nozaki, H. Takaya. Asymmetric Hydroformylation of Heterocyclic Olefins Catalyzed by Chiral Phosphine–Phosphite–Rh(I) Complexes. J. Org. Chem. 1997, 62, 4285–4292. DOI: 10.1021/jo9624051. View Source
